molecular formula C9H14N4O3 B8016917 Betaalanyl-l-histidine

Betaalanyl-l-histidine

Cat. No. B8016917
M. Wt: 226.23 g/mol
InChI Key: IUMDMUUFPQAZJY-GUJSIPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betaalanyl-l-histidine is a useful research compound. Its molecular formula is C9H14N4O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carnosine exhibits pH-buffering, metal-ion chelation, antioxidant capacity, and protection against advanced glycation and lipoxidation end-products. These properties have led to its therapeutic potential being explored in diseases involving ischemic or oxidative stress, such as diabetes, ocular disease, aging, and neurological disorders (Boldyrev, Aldini, & Derave, 2013).

  • β-(1-Azulenyl)-L-alanine, a derivative of beta-alanyl-L-histidine, has been used as a functional probe in the determination of pKa values of histidine residues in ion channels (Gosavi, Moroz, & Korendovych, 2015).

  • Carnosine's anti-inflammatory effects have been observed in clinical settings such as post-dental extraction pain relief (Suzuki & Nagai, 1974).

  • L-histidine, a component of carnosine, plays crucial roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, and other physiological functions. HIS supplementation has been considered for a range of conditions including neurological disorders, dermatitis, metabolic syndrome, and muscle performance during exercise (Holeček, 2020).

  • Carnosine has been found to exert anti-senescence effects when used as a dietary supplement, improving the condition of experimental animals (Gallant, Semyonova, & Yuneva, 2000).

  • The effects of histidine and its derivatives on oxidative stress parameters in the cerebral cortex of young rats have been studied, shedding light on the pathophysiology of histidinemia and the pro-oxidant action of histidine (Tansini et al., 2004).

  • Histidine-tagged RNA polymerase has been used to dissect the transcription cycle in Escherichia coli, providing a powerful experimental system for studying RNA polymerase and its interactions (Kashlev et al., 1993).

  • Carnosine and related peptides have been found to have therapeutic potential in age-related disorders due to their various biochemical properties (Cararo, Streck, Schuck, & Ferreira, 2015).

  • Modified histidines have diverse applications in medicinal chemistry and drug discovery, indicating the importance of histidine in scientific research (Sharma et al., 2023).

properties

IUPAC Name

(2S,5S)-2,5-diamino-3-(1H-imidazol-5-yl)-4-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-4(10)8(14)6(7(11)9(15)16)5-2-12-3-13-5/h2-4,6-7H,10-11H2,1H3,(H,12,13)(H,15,16)/t4-,6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMDMUUFPQAZJY-GUJSIPDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(C1=CN=CN1)C(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C(C1=CN=CN1)[C@@H](C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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